8,5'-Cyclo-2'-deoxyguanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

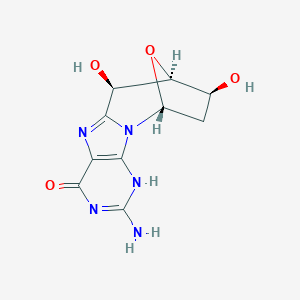

8,5'-cyclo-2'-deoxyguanosine is an organic heterotetracyclic compound obtained by intramolecular formation of a C-C bond between positions 8 and 5' of 2'-deoxyguanosine. It has a role as a Mycoplasma genitalium metabolite. It is a N-glycosyl compound, an aromatic amine, a bridged compound, a diol and an organic heterotetracyclic compound. It derives from a 2'-deoxyguanosine.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The structure of 8,5'-cyclo-2'-deoxyguanosine presents notable alterations compared to unmodified nucleosides. The formation of this lesion results in:

- Covalent Bonding : An additional bond between C5' and C8 of the guanine base.

- Altered Sugar Pucker : The cyclization modifies the sugar's conformation, affecting base stacking and helical stability.

- Base Pairing Effects : While Watson-Crick pairing is maintained with complementary bases, the structural perturbations can destabilize adjacent base pairs .

DNA Repair Mechanisms

This compound is primarily repaired by the nucleotide excision repair (NER) pathway rather than the base excision repair (BER) pathway. This distinction highlights its role in cellular responses to oxidative damage:

- Repair Pathway : cdG lesions are recognized as substrates for NER due to their bulky structure, which hinders normal replication processes and poses challenges for polymerases .

- Impact on Repair Efficiency : Studies indicate that the presence of cdG can significantly impede DNA polymerases and nucleases, leading to replication blocks and potential mutagenesis in organisms like Escherichia coli and human cells .

Neurodegeneration Studies

Research has implicated this compound in neurodegenerative conditions associated with xeroderma pigmentosum:

- Xeroderma Pigmentosum (XP) : Patients with XP exhibit a deficiency in NER, leading to an accumulation of oxidative DNA lesions like cdG. This accumulation is hypothesized to contribute to neurological deficits observed in these patients .

- Biomarker Potential : Elevated levels of cdG have been proposed as biomarkers for oxidative stress and DNA damage in clinical settings, particularly in prediabetes and other metabolic disorders .

Genotoxicity Assessments

The genotoxic effects of this compound have been extensively studied:

- Mutagenic Properties : The lesion's ability to block replication can lead to mutations if not properly repaired. This mutagenicity has been demonstrated through various assays involving bacterial systems .

- Experimental Models : In vitro studies using plasmids treated with hydroxyl radicals have shown that cdG lesions can be specifically repaired by NER enzymes, providing insights into their biological significance and potential therapeutic targets .

Case Studies

Eigenschaften

CAS-Nummer |

104504-22-5 |

|---|---|

Molekularformel |

C10H11N5O4 |

Molekulargewicht |

265.23 g/mol |

IUPAC-Name |

(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one |

InChI |

InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1 |

InChI-Schlüssel |

JYCOZDWXEDYCIX-VPXOEYFHSA-N |

SMILES |

C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O |

Isomerische SMILES |

C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O |

Kanonische SMILES |

C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O |

Synonyme |

8,5'-cyclo-2'-deoxyguanosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.